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Executive Summary
Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a pioneering systemic

fungicide that marked the advent of a critical class of agricultural and pharmaceutical

compounds: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] Its fungicidal activity stems

from a highly specific and potent inhibition of Mitochondrial Complex II, also known as

Succinate Dehydrogenase (SDH). This enzyme is a crucial component of cellular metabolism,

uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport

Chain (ETC).[2][3] Carboxin binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of

the enzyme complex, effectively halting electron transfer from succinate to ubiquinone.[1][4]

This blockade disrupts the TCA cycle, paralyzes the mitochondrial respiratory chain, and

ultimately leads to the cessation of ATP synthesis and fungal cell death.

Core Mechanism of Action
The primary molecular target of Carboxin is Succinate Dehydrogenase (SDH), or

Mitochondrial Complex II. This enzyme complex is embedded in the inner mitochondrial

membrane and performs a dual role essential for aerobic respiration:

TCA Cycle: It catalyzes the oxidation of succinate to fumarate.
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Electron Transport Chain: It transfers the electrons derived from succinate oxidation, via its

internal redox centers, to the ubiquinone pool, which then shuttles them to Complex III.

Carboxin exerts its inhibitory effect by acting as a competitive inhibitor at the ubiquinone-

binding pocket (Q-site). By occupying this site, Carboxin physically prevents the binding of the

natural substrate, ubiquinone. This blockade creates a critical bottleneck in cellular respiration:

Electron Flow Interruption: The transfer of electrons from the iron-sulfur clusters within the

SDHB subunit to ubiquinone is halted.

TCA Cycle Disruption: The inability to reoxidize the FAD cofactor (by passing electrons to the

ETC) prevents the further oxidation of succinate to fumarate, leading to a buildup of

succinate.

Energy Production Collapse: The halt in electron flow to downstream complexes (III and IV)

collapses the proton gradient across the inner mitochondrial membrane, thereby stopping

ATP synthesis via oxidative phosphorylation.

Figure 1. Carboxin's Site of Action in the Mitochondrial ETC

The Molecular Binding Site
Mitochondrial Complex II is a heterotetramer composed of four subunits: SDHA, SDHB, SDHC,

and SDHD.

SDHA (Flavoprotein): Contains the covalently bound FAD cofactor and the succinate-binding

site.

SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S])

that form an electron transfer conduit.

SDHC & SDHD (Membrane Anchors): Hydrophobic subunits that anchor the complex to the

inner mitochondrial membrane and form the ubiquinone-binding pocket.

Carboxin binds to the Q-site, which is a pocket formed at the interface of the SDHB, SDHC,

and SDHD subunits. This binding is noncovalent but exhibits high affinity. Crystallographic and

mutational studies have identified key amino acid residues involved in inhibitor binding, which
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directly overlap with the ubiquinone binding pocket. Mutations in these residues are a primary

mechanism of fungicide resistance.

Key interactions identified from structural studies of SDHIs show that the carbonyl oxygen of

the inhibitor typically forms hydrogen bonds with residues such as Tyr58 of SDHD and Trp173

of SDHB.

Figure 2. Carboxin Binding Site within Complex II Subunits
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Figure 2. Carboxin Binding Site within Complex II Subunits

Quantitative Inhibition Data
The inhibitory potency of Carboxin varies depending on the source of the enzyme and the

assay conditions. It is generally more effective against mitochondria from sensitive fungi than

from other organisms.
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Enzyme/Organism
Source

Assay Type Inhibitory Value Reference

Micrococcus

denitrificans
Succinate Oxidation Kᵢ = 16 µM

Mammalian Complex

II

Succinate-CoQ

Reductase
Kᵢ = 0.01 - 0.1 µM

Ustilago maydis

(sensitive fungus)
Succinate Oxidation

Noncompetitive

Inhibition

Mechanisms of Resistance
Resistance to Carboxin and other SDHIs primarily arises from point mutations in the genes

encoding the succinate dehydrogenase subunits, specifically sdhB, sdhC, and sdhD. These

mutations alter the amino acid sequence within the Q-binding pocket, reducing the binding

affinity of the inhibitor while ideally retaining the enzyme's ability to bind ubiquinone and

function. For example, a mutation replacing a highly conserved histidine with a leucine in the

SdhB subunit is known to confer carboxin resistance.

Gene Mutation (Example) Effect Reference

sdhB
H → L (Histidine →

Leucine)

Confers Carboxin

resistance

sdhB
H228 (in P.

denitrificans)

Part of Carboxin

binding site

sdhD
D89 (in P.

denitrificans)

Part of Carboxin

binding site

Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a general method for isolating mitochondria using differential

centrifugation.
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Methodology:

Cell Harvesting: Collect cultured cells (e.g., fungal spheroplasts or mammalian cells) by

centrifugation at low speed (e.g., 500 x g for 5 minutes). Wash the cell pellet with a suitable

buffer (e.g., PBS).

Homogenization: Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer.

Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The goal is to lyse

the plasma membrane while leaving mitochondrial membranes intact.

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10

minutes at 4°C) to pellet nuclei, unbroken cells, and heavy debris.

High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge

at a higher speed (e.g., 10,000 - 15,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in

a wash buffer (e.g., isolation buffer) and repeat the high-speed centrifugation step to purify

the mitochondrial fraction.

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable

storage or assay buffer. Determine protein concentration using a standard method (e.g.,

Bradford assay).
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Figure 3. Workflow for Mitochondrial Isolation
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Figure 3. Workflow for Mitochondrial Isolation
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Protocol 2: Spectrophotometric Assay of Complex II
(SDH) Activity
This assay measures the succinate-dependent reduction of an artificial electron acceptor, 2,6-

dichloroindophenol (DCIP). The reduction of the blue DCIP is monitored as a decrease in

absorbance at 600 nm.

Methodology:

Reagent Preparation:

Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.4.

Substrate: 30 mM sodium succinate.

Electron Acceptor: 0.05 mM DCIP.

Inhibitors: Antimycin A (to block Complex III) and KCN (to block Complex IV).

Test Compound: Carboxin dissolved in a suitable solvent (e.g., ethanol or DMSO).

Assay Procedure:

In a cuvette or microplate well, add assay buffer, Antimycin A, KCN, and the isolated

mitochondrial sample.

For test samples, add the desired concentration of Carboxin. For control samples, add an

equivalent volume of solvent.

Initiate the reaction by adding sodium succinate and DCIP.

Immediately begin monitoring the decrease in absorbance at 600 nm at a constant

temperature (e.g., 25°C or 30°C) using a spectrophotometer.

Data Analysis:

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
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Use the molar extinction coefficient of DCIP (e.g., 21 mM⁻¹cm⁻¹) to convert the rate into

specific activity (e.g., nmol/min/mg protein).

Calculate the percent inhibition for each Carboxin concentration relative to the solvent

control.

Determine the IC₅₀ value by plotting percent inhibition versus log[Carboxin].
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Figure 4. Workflow for SDH (Complex II) Activity Assay
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Figure 4. Workflow for SDH (Complex II) Activity Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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